6-bromo-N,4-dimethylpyridin-3-amine
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Description
6-bromo-N,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 . The IUPAC name for this compound is N-(6-bromo-3-pyridinyl)-N,N-dimethylamine . The InChI code for this compound is 1S/C7H9BrN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 .
Molecular Structure Analysis
The molecular structure of 6-bromo-N,4-dimethylpyridin-3-amine can be represented by the SMILES stringCC1=CC(Br)=NC(C)=C1N
. This indicates that the compound contains a pyridine ring with bromine and dimethylamine substituents. Physical And Chemical Properties Analysis
6-bromo-N,4-dimethylpyridin-3-amine is a white to off-white solid . The compound should be stored in a refrigerator .Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351 , suggesting measures to prevent exposure and procedures to follow in case of contact .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
Similar compounds, such as 2-amino-4,6-dimethylpyrimidine, have been shown to act as nucleophiles, attacking aldehyde carbon
Result of Action
The molecular and cellular effects of 6-bromo-N,4-dimethylpyridin-3-amine’s action are currently unknown
properties
IUPAC Name |
6-bromo-N,4-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTJQOKJVIRTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,4-dimethylpyridin-3-amine |
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